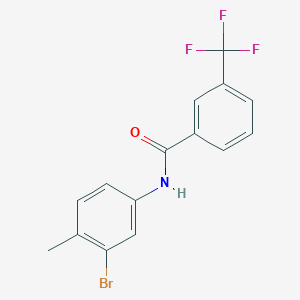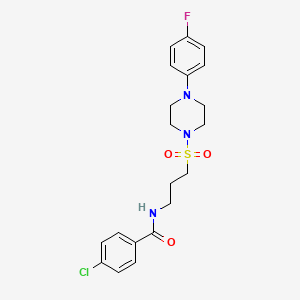
N-(3-Bromo-4-Methylphenyl)-3-(Trifluoromethyl)Benzamide
Descripción general
Descripción
N-(3-Bromo-4-Methylphenyl)-3-(Trifluoromethyl)Benzamide is a useful research compound. Its molecular formula is C15H11BrF3NO and its molecular weight is 358.158. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Crystal Structure Analysis
The crystal structures of various N-[2-(trifluoromethyl)phenyl]benzamides, including 3-bromo-N-[2-(trifluoromethyl)phenyl]benzamide, have been reported. These studies focus on understanding the dihedral angles between benzene rings in different substituted benzamides, which is crucial in the field of crystallography and material science (Suchetan et al., 2016).
Synthesis and Anticonvulsant Activity
Research has been conducted on the synthesis of benzamides, including those with a 3-bromo analog, for their anticonvulsant properties. This is significant in medicinal chemistry, particularly in the development of treatments for seizures (Mussoi et al., 1996).
Antipathogenic Activity
Studies on the antipathogenic activity of various benzamide derivatives, including those with bromo and trifluoromethyl groups, highlight their potential in developing novel anti-microbial agents with antibiofilm properties. This is particularly relevant in addressing bacterial strains like Pseudomonas aeruginosa and Staphylococcus aureus (Limban et al., 2011).
Metal Complex Formation
Research on the synthesis and characterization of metal complexes, specifically Cu(II) and Ni(II) complexes, with benzamide derivatives including 4-bromo analogs, has implications in coordination chemistry and potential applications in catalysis and material science (Binzet et al., 2009).
Drug Synthesis
The compound has been used in the synthesis of drugs like Nilotinib, an antitumor agent. This highlights its role in pharmaceutical synthesis and drug development (Wang Cong-zhan, 2009).
Study of Intermolecular Interactions
Investigations into the role of halogen-mediated noncovalent interactions in the crystal packing of benzamide molecules, including those substituted with bromo and trifluoromethyl groups, are crucial in understanding molecular interactions in solid-state chemistry (Mondal et al., 2018).
Spectroscopic Characterization
The synthesis and spectroscopic characterization of N-{[(4-bromophenyl)amino]carbonothioyl}benzamide provide valuable insights into the molecular structure, crucial for understanding the properties of these compounds (Saeed et al., 2010).
Propiedades
IUPAC Name |
N-(3-bromo-4-methylphenyl)-3-(trifluoromethyl)benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11BrF3NO/c1-9-5-6-12(8-13(9)16)20-14(21)10-3-2-4-11(7-10)15(17,18)19/h2-8H,1H3,(H,20,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRGHVZXTVRPHEB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C2=CC(=CC=C2)C(F)(F)F)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11BrF3NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details








Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![sodium 2-[(1-methyl-1H-pyrazol-5-yl)formamido]acetate](/img/structure/B2870992.png)


![4-acetyl-N-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2870996.png)
![1-{4-[(4-Bromophenyl)methoxy]phenyl}ethan-1-ol](/img/structure/B2870998.png)
![3-Benzyl-6-[2-(4-chlorophenyl)-2-oxoethyl]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2870999.png)
![((1R,5S)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)(2,6-difluorophenyl)methanone](/img/structure/B2871000.png)
![[2,3-Bis(furan-2-yl)quinoxalin-6-yl]-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methanone](/img/structure/B2871001.png)


![(4R)-8-azaspiro[4.5]decan-4-amine dihydrochloride](/img/structure/B2871010.png)


![2-(4-chlorophenyl)-N-[1-(2,6-dichlorobenzyl)-2-oxo-1,2-dihydro-3-pyridinyl]acetamide](/img/structure/B2871015.png)
